An In-depth Technical Guide to (R)-1-(2-bromo-4-fluorophenyl)ethanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (R)-1-(2-bromo-4-fluorophenyl)ethanol: Properties, Synthesis, and Applications
Abstract: (R)-1-(2-bromo-4-fluorophenyl)ethanol is a chiral alcohol of significant interest in medicinal chemistry and organic synthesis. Its specific stereochemistry and functional groups—a bromine atom, a fluorine atom, and a hydroxyl group on a phenyl ethanol backbone—make it a valuable chiral building block for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and enantioselective analysis, and a discussion of its applications, particularly in drug discovery. The content herein is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.
Core Physicochemical and Spectroscopic Profile
(R)-1-(2-bromo-4-fluorophenyl)ethanol is a chiral secondary alcohol. The "(R)" designation refers to the specific spatial arrangement of the substituents around the chiral carbon center (the carbon atom bonded to the hydroxyl group), as defined by the Cahn-Ingold-Prelog priority rules. The molecule's utility is largely derived from the interplay of its functional groups: the hydroxyl group, which can be further functionalized or used to direct subsequent reactions; the bromine atom, which is an excellent leaving group or a handle for cross-coupling reactions; and the fluorine atom, which is often incorporated into drug candidates to enhance metabolic stability, binding affinity, or bioavailability.[1]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 403565-69-7 | [2] |
| Molecular Formula | C₈H₈BrFO | [2][3] |
| Molecular Weight | 219.05 g/mol | [3][4] |
| InChIKey | LPYZIWSUVOQESX-RXMQYKEDSA-N | [2] |
| Canonical SMILES | CO | [2] |
| Predicted XlogP | 2.2 | [2] |
| Storage Temperature | 2-8°C |
Spectroscopic Characterization
Definitive structural confirmation and purity assessment rely on a combination of spectroscopic methods. While experimental spectra for this specific compound are scarce in peer-reviewed literature, predictive analysis based on its constituent parts and data from analogous structures provides a reliable characterization framework.[5]
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH-OH), the methyl protons (CH₃), and the hydroxyl proton (OH). The aromatic protons will appear as complex multiplets in the range of δ 7.0-7.6 ppm, with coupling patterns influenced by both the bromine and fluorine substituents. The methine proton will be a quartet coupled to the methyl protons, likely appearing around δ 5.0-5.5 ppm. The methyl group will present as a doublet around δ 1.4-1.6 ppm. The hydroxyl proton signal is a broad singlet whose chemical shift is concentration and solvent dependent.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show eight distinct signals corresponding to each carbon atom in the unique electronic environment. The carbon bearing the hydroxyl group will be in the δ 65-75 ppm range, while the methyl carbon will be around δ 20-25 ppm. The six aromatic carbons will have signals in the δ 110-165 ppm region, with the carbon atoms directly bonded to fluorine and bromine showing characteristic shifts and coupling (C-F coupling).
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MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), showing two major peaks for the molecular ion [M]⁺ and [M+2]⁺ at m/z 218 and 220, respectively.[2]
-
IR (Infrared Spectroscopy): The IR spectrum will be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic protons will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Strong absorptions corresponding to C=C stretching in the aromatic ring will be seen in the 1400-1600 cm⁻¹ range, and a C-O stretching band will be present around 1050-1150 cm⁻¹.
Synthesis and Stereoselective Control
The synthesis of (R)-1-(2-bromo-4-fluorophenyl)ethanol requires a stereoselective approach to ensure the desired enantiomer is produced in high purity. The most common and industrially scalable method is the asymmetric reduction of the prochiral ketone precursor, 2-bromo-1-(4-fluorophenyl)ethanone.
Precursor Synthesis: α-Bromination of 4'-Fluoroacetophenone
The synthetic journey begins with the α-bromination of 4'-fluoroacetophenone.[5] This reaction introduces the bromine atom at the position adjacent to the carbonyl group, creating the necessary precursor for the subsequent reduction.
Workflow for Precursor Synthesis
Caption: Workflow for the synthesis of the ketone precursor.
Step-by-Step Protocol: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone [6]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4'-fluoroacetophenone (1.0 eq) in a suitable non-polar solvent such as carbon tetrachloride or cyclohexane.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide.
-
Reaction Execution: Heat the mixture to reflux (typically 70-80°C for AIBN) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-bromo-1-(4-fluorophenyl)ethanone, can be purified further by column chromatography on silica gel if necessary.[6]
Asymmetric Reduction to (R)-1-(2-bromo-4-fluorophenyl)ethanol
The critical step is the enantioselective reduction of the ketone. This is typically achieved using a chiral catalyst or a biocatalyst that preferentially produces the (R)-enantiomer. Biocatalytic reduction using specific ketoreductase enzymes is a powerful, green, and highly selective method.
Workflow for Asymmetric Reduction
Caption: General workflow for the enantioselective bioreduction.
Step-by-Step Protocol: General Asymmetric Reduction [5][7]
Causality Note: While a specific, validated protocol for the (R)-isomer was not found in the provided search results, the following represents a standard, field-proven procedure for the reduction of α-haloketones, which would be adapted for enantioselectivity by employing a chiral reducing agent or catalyst.
-
Reaction Setup: Dissolve the purified 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) in a suitable solvent like methanol or isopropanol in a reaction vessel. Cool the solution to 0°C in an ice bath.
-
Reduction: For a non-chiral synthesis, sodium borohydride (NaBH₄) (1.2-1.5 eq) would be added portion-wise.[5][6] For an enantioselective synthesis , this step is replaced by the introduction of a chiral system. This could involve a pre-formed chiral borane reagent or, more commonly, a catalytic system such as a chiral oxazaborolidine (Corey-Bakshi-Shibata catalyst) with a stoichiometric borane source, or a biocatalytic system with a ketoreductase enzyme and a cofactor like NADPH.
-
Reaction Monitoring: Stir the reaction at the controlled temperature (e.g., 0°C or room temperature) for 30-60 minutes, monitoring for completion by TLC.[6]
-
Quenching: Carefully quench the reaction by the slow addition of an acidic solution (e.g., 1M HCl) or deionized water.[5][6]
-
Extraction & Purification: Remove the organic solvent under reduced pressure. Extract the aqueous residue multiple times with a solvent like ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.[5]
-
Final Purification: Purify the crude (R)-1-(2-bromo-4-fluorophenyl)ethanol by column chromatography on silica gel to achieve high purity.[5]
Analytical Characterization: Chiral Purity
Ensuring the enantiomeric purity (or enantiomeric excess, e.e.) of the final product is paramount for its use in pharmaceutical synthesis. The gold standard for this analysis is chiral High-Performance Liquid Chromatography (HPLC).[8]
Workflow for Chiral HPLC Analysis
Caption: Standard workflow for determining enantiomeric excess by chiral HPLC.
Step-by-Step Protocol: Chiral HPLC Method Development [9][10]
Expertise Note: Direct experimental data for this specific molecule is limited. This protocol is a robust starting point for method development based on the separation of structurally similar aromatic alcohols.[9]
-
Column Selection: Choose a polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose (e.g., Chiralcel OD-H, Chiralpak AD-H). These columns have broad applicability for aromatic alcohols.[8][9]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a non-polar solvent and an alcohol modifier. A typical starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol (IPA).[9][10] The ratio can be adjusted to optimize the separation.
-
System Parameters:
-
Sample Preparation: Dissolve a small amount of the synthesized (R)-1-(2-bromo-4-fluorophenyl)ethanol in the mobile phase.
-
Analysis: Inject the sample (5-20 µL) into the HPLC system. The two enantiomers ((R) and (S)) will interact differently with the chiral stationary phase and will therefore elute at different times, resulting in two separate peaks on the chromatogram.
-
Quantification: Calculate the enantiomeric excess (% e.e.) by integrating the area of the two peaks using the formula: % e.e. = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
Applications in Drug Discovery and Organic Synthesis
(R)-1-(2-bromo-4-fluorophenyl)ethanol is a bifunctional building block.[1] The secondary alcohol can be used in esterification, etherification, or oxidation reactions, while the bromo-aromatic ring is primed for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for constructing complex molecular scaffolds.
A key application lies in the synthesis of azole-based antifungal agents.[1] These drugs, like fluconazole and voriconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This inhibition disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to cell death.[1] The fluorophenyl group is a common feature in these drugs, and this chiral alcohol provides a key fragment for their synthesis.
Logical Relationship in Synthesis
Caption: Role of the title compound as a key starting material in a multi-step API synthesis.
Safety and Handling
As with any laboratory chemical, (R)-1-(2-bromo-4-fluorophenyl)ethanol and its synthetic precursors must be handled with appropriate care. The precursor, 2-bromo-1-(4-fluorophenyl)ethanone, is classified as a substance that causes severe skin burns and eye damage.[11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound and its intermediates.
-
Handling: Work in a well-ventilated fume hood to avoid inhalation of any vapors or dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- BenchChem. (2025). Structural Analysis of 2-Bromo-1-(4-fluorophenyl)ethanol: A Technical Guide.
- BenchChem. (2025). Optimizing reaction conditions for 2-Bromo-1-(4-fluorophenyl)ethanol synthesis.
- PubChemLite. (2026). (r)-1-(2-bromo-4-fluorophenyl)ethanol.
- BenchChem. (2025). A Comparative Guide to Chiral Columns for the Enantioselective Separation of 2-Bromo-1-(4-fluorophenyl)ethanol.
- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-1-(4-fluorophenyl)ethanol as a Versatile Building Block in Organic Chemistry.
- Sigma-Aldrich. 1-(2-Bromo-4-fluorophenyl)ethanol.
- MilliporeSigma. 1-(2-bromo-4-fluorophenyl)ethanol | 261711-20-0.
- PubChem - NIH. 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
- PubChem. 2-Bromo-1-(2-fluorophenyl)ethanol | C8H8BrFO | CID 15067160.
- Figshare.
- LCGC International. (2016, October 01). Contemporary Analysis of Chiral Molecules.
- HPLC.eu. chiral columns.
- ResearchGate. Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone | Request PDF.
- Sigma-Aldrich. Basics of chiral HPLC.
- Organic Syntheses. Working with Hazardous Chemicals.
- Organic Chemistry Portal. (2016, February 08). Enantioselective Synthesis of Alcohols and Amines: The Burke Synthesis of (+)
- Phenomenex.
- Royal Society of Chemistry.
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